Product packaging for Anthra[2,3-b]benzo[d]thiophene(Cat. No.:CAS No. 249-05-8)

Anthra[2,3-b]benzo[d]thiophene

Cat. No.: B3255102
CAS No.: 249-05-8
M. Wt: 284.4 g/mol
InChI Key: SARKSIVGGPWEIG-UHFFFAOYSA-N
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Description

Anthra[2,3-b]benzo[d]thiophene is a polycyclic aromatic compound that belongs to the class of thiophene-fused acenes, where a thiophene ring is annulated to an anthracene core. This structural motif combines the high carrier transport properties of acenes with the enhanced stability and strong intermolecular interactions provided by the sulfur-rich thiophene unit . As such, it serves as a valuable building block for advanced organic semiconductor materials used in academic and industrial research. The primary research value and applications of this compound lie in the development of next-generation organic electronic devices. It is a key precursor and active material in organic field-effect transistors (OFETs) , organic photovoltaics (OSCs) , and organic light-emitting diodes (OLEDs) . Its mechanism of action in these devices is based on its π-conjugated molecular structure, which facilitates efficient charge transport through π-orbital overlap and strong intermolecular interactions . The extended, coplanar conjugated system allows for the formation of favorable solid-state morphologies that support high charge-carrier mobility. Researchers utilize this compound to create semiconductor layers in solution-processed or vacuum-deposited thin-film devices, aiming to improve performance parameters such as mobility, on/off current ratios, and environmental stability . Synthesizing this material has historically been challenging due to multi-step routes, expensive starting materials like 2,3-naphthalic anhydride, and the use of toxic reagents . Modern synthetic approaches have focused on developing more straightforward and safer methodologies . This product is intended for research purposes only by trained professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12S B3255102 Anthra[2,3-b]benzo[d]thiophene CAS No. 249-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-thiapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12S/c1-2-6-14-10-16-12-20-18(11-15(16)9-13(14)5-1)17-7-3-4-8-19(17)21-20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKSIVGGPWEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305809
Record name Anthra[2,3-b]benzo[d]thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249-05-8
Record name Anthra[2,3-b]benzo[d]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthra[2,3-b]benzo[d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Anthra 2,3 B Benzo D Thiophene and Its Derivatives

Pioneering Synthetic Routes and Mechanistic Elucidation

Early synthetic approaches to thienoacenes, including anthra[2,3-b]benzo[d]thiophene, often involved multi-step sequences with moderate yields. One of the classical methods adapted for the synthesis of polycyclic aromatic hydrocarbons and their heteroaromatic analogues is the Mallory photocyclization reaction. This photochemical process involves the intramolecular cyclization of a stilbene-like precursor under UV irradiation to form a dihydrophenanthrene intermediate. In the presence of an oxidant, this intermediate aromatizes to yield the final fused-ring system.

The mechanism of the Mallory reaction begins with the photoexcitation of a diaryl ethylene (B1197577) derivative, leading to a cis-trans isomerization. The cis-isomer then undergoes a conrotatory 6π-electrocyclization to form the dihydrophenanthrene intermediate. Subsequent oxidation, often facilitated by agents like iodine or air, removes two hydrogen atoms to afford the aromatic product. For the synthesis of this compound derivatives, a styryl-naphtho[b]thiophene precursor can be utilized, which upon photocyclization, yields the desired thiahelicene structure. researchgate.net The regioselectivity of this cyclization is influenced by the substitution pattern on the aromatic rings. nih.gov

Multi-Step Annulation Strategies for Core Structure Formation

The construction of the this compound core often relies on multi-step annulation strategies, where rings are sequentially fused onto a pre-existing aromatic scaffold. A common approach involves the Friedel-Crafts acylation, a powerful tool for forming carbon-carbon bonds to an aromatic ring. chemistrysteps.comnih.govorganic-chemistry.orgthieme.com This reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. chemistrysteps.comnih.govorganic-chemistry.orgthieme.com For the synthesis of this compound, a suitably substituted naphthalene (B1677914) or benzothiophene (B83047) derivative can be acylated, followed by cyclization to form the fused ring system.

Another key annulation strategy is the Bradsher reaction, which involves the acid-catalyzed cycloaddition of a diaryl carbinol to an activated alkene. While not explicitly detailed for this specific compound in the provided context, it represents a general and powerful method for the synthesis of polycyclic aromatic compounds.

More recent developments in annulation methods include palladium-catalyzed cross-coupling reactions to assemble precursor molecules, which are then cyclized. nih.govrsc.org These strategies offer greater control over the final structure and often proceed under milder conditions than classical methods.

Regioselective Synthesis of Substituted this compound Analogues

The ability to introduce substituents at specific positions on the this compound core is crucial for tuning its electronic and physical properties. Regioselective synthesis allows for the preparation of derivatives with enhanced solubility, improved charge transport characteristics, and modified energy levels.

One effective strategy for regioselective synthesis involves the use of ortho-lithiated intermediates. By carefully controlling the reaction conditions, it is possible to direct metallation to a specific position on the aromatic backbone, which can then be quenched with an electrophile to introduce a desired functional group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are also invaluable for the regioselective synthesis of substituted analogues. mdpi.com These reactions allow for the precise formation of carbon-carbon bonds between a halogenated or stannylated this compound precursor and a wide range of coupling partners. For instance, a three-step synthesis of this compound (ABT) has been reported, which likely allows for the introduction of substituents at various stages. researchgate.net

Development of Cost-Effective and Scalable Preparation Methods

A significant challenge in the practical application of this compound and its derivatives is the development of synthetic routes that are both cost-effective and scalable. Many early syntheses relied on expensive starting materials and reagents, limiting their large-scale production.

Recent research has focused on utilizing readily available and inexpensive precursors. For example, methods have been developed that start from simple aromatic hydrocarbons and employ efficient, high-yielding reactions to build up the complex molecular framework. The use of catalytic rather than stoichiometric amounts of reagents also contributes to reducing costs and waste.

Furthermore, process optimization plays a key role in developing scalable syntheses. This includes minimizing the number of synthetic steps, avoiding chromatographic purifications where possible, and designing reactions that can be safely and efficiently performed on a large scale.

Novel Synthetic Approaches for Thiophene-Fused Acene Precursors

The synthesis of thiophene-fused acenes like this compound is highly dependent on the availability of suitable precursors. Novel synthetic approaches to these building blocks are therefore of great interest.

One promising strategy involves the transition-metal-free ladderization of fluorinated oligophenylenes. acs.org This method allows for the programmed incorporation of sulfur atoms, leading to the selective synthesis of extended thienoacenes in high yields. acs.org The positions of the fluorine atoms in the precursor dictate the final structure of the thiophene-fused system. acs.org

Another approach is the palladium-catalyzed coupling of terminal acetylenes with ortho-iodothioanisole, followed by electrophilic cyclization to form 2,3-disubstituted benzo[b]thiophenes. acs.orgnih.gov This method provides a versatile route to a variety of substituted benzothiophene precursors that can be further elaborated into larger thienoacenes. The synthesis of 2,3-naphthalenedicarboxylic anhydride, a key precursor for some routes, has also been a subject of study, with methods starting from o-phthalaldehyde (B127526) being developed. chemicalbook.comkaimosi.com

Catalytic Systems and Reaction Conditions in this compound Synthesis

Palladium catalysts are widely used in cross-coupling reactions to assemble the carbon skeleton of the target molecule. researchgate.netresearchgate.net For example, palladium(II) acetate (B1210297) has been used to mediate the cyclization of 3-arylthio-1,4-naphthoquinones to form benzo[b]naphtho[2,3-d]thiophene-6,11-diones. researchgate.netresearchgate.net The choice of ligands, solvents, and temperature can significantly influence the outcome of these reactions.

Gold catalysts have emerged as powerful tools for the cyclization of allenynes to form fused-ring systems. nih.govresearchgate.netkyoto-u.ac.jpnih.govkyoto-u.ac.jp Gold(I) complexes can activate the allene (B1206475) moiety towards nucleophilic attack by a tethered alkyne, initiating a cascade cyclization that can lead to complex polycyclic structures. nih.govresearchgate.netkyoto-u.ac.jpnih.govkyoto-u.ac.jp These reactions often proceed under mild conditions and with high atom economy.

Advanced Structural Elucidation and Solid State Characteristics

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformational Features

The fusion of the thiophene (B33073) ring to the anthracene (B1667546) core introduces a slight deviation from the perfect planarity seen in unsubstituted acenes. The crystal structure determination shows that the addition of the thiophene ring induces a weak dipole moment. researchgate.net This planarity is essential for effective π-orbital overlap between adjacent molecules, which is a prerequisite for efficient charge transport.

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupPca2₁ researchgate.net
a (Å)26.261(5) researchgate.net
b (Å)5.922(1) researchgate.net
c (Å)8.875(2) researchgate.net
Z (molecules/cell)4 researchgate.net

Investigation of Crystal Packing Motifs: Herringbone, Slip-Stack, and Layered Structures

The arrangement of molecules in the solid state dictates the dimensionality and efficiency of charge transport pathways. In the case of Anthra[2,3-b]benzo[d]thiophene, the crystal packing motif is a critical determinant of its electronic behavior. Single-crystal analysis reveals that the molecules adopt a herringbone packing arrangement, which is a common and favorable motif for high-performance organic semiconductors, including the benchmark material pentacene (B32325). researchgate.net

In this arrangement, the long axes of neighboring molecules are antiparallel. researchgate.net This specific packing is influenced by the weak dipole introduced by the thiophene ring, causing a shift from the triclinic structure typical of acenes to an orthorhombic system. researchgate.net The herringbone motif provides a two-dimensional network for charge transport, which can contribute to high charge carrier mobilities. researchgate.net

Analysis of π-π Stacking Interactions and Intermolecular Charge Transport Pathways

The non-covalent interactions between molecules, particularly π-π stacking, are fundamental to charge transport in organic semiconductors. These interactions create pathways for charge carriers (holes or electrons) to "hop" between adjacent molecules. In the herringbone structure of this compound, the molecules are positioned to allow for significant overlap of their π-orbitals.

The sulfur atom in the thiophene ring plays a crucial role, leading to strong intermolecular interactions that enhance the electronic coupling between molecules. mdpi.com Theoretical calculations based on the crystal structure can quantify this coupling in terms of the charge transfer integral (t), a key parameter for estimating mobility. While specific values for this compound are determined through detailed computational studies, the compact packing observed in its crystal structure is indicative of favorable charge transport characteristics. researchgate.net For instance, related thiophene-fused acenes show significant columnar π-stacking with interplanar separations as close as 3.442 Å, suggesting efficient intermolecular electronic communication. researchgate.net

Thin Film Morphology and Microstructure Characterization via Atomic Force Microscopy (AFM)

While single crystals provide ideal-case data, practical devices utilize thin films. Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface morphology of these films. The morphology, including grain size, shape, and interconnectivity, directly impacts device performance by influencing charge transport across grain boundaries.

AFM studies on thin films of thiophene-based semiconductors reveal that the surface morphology is highly dependent on deposition conditions such as substrate temperature. mdpi.comulb.ac.be For films of this compound and its derivatives, AFM images show the formation of polycrystalline films. mdpi.comnih.gov Well-interconnected, large crystalline grains with few grain boundaries are desirable as they minimize charge trapping and scattering. mdpi.com In some cases, films exhibit well-defined terraced layers, indicating a highly ordered, layer-by-layer growth mode which is beneficial for efficient charge transport. mdpi.com

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Film Orientation

To understand the three-dimensional arrangement of molecules within a thin film, Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is employed. This technique provides information on the molecular orientation relative to the substrate and the degree of crystallinity. For organic semiconductors used in transistors, a standing-up (or "edge-on") orientation is typically preferred, as it aligns the π-π stacking direction parallel to the substrate, facilitating efficient in-plane charge transport.

GIWAXS studies on related benzothiophene (B83047) derivatives show that they can form highly ordered thin films with a preferred edge-on orientation. ulb.ac.bersc.org The analysis of diffraction peaks allows for the determination of the d-spacing, which corresponds to the interlayer distance between molecular planes. mdpi.com The presence of sharp, intense diffraction peaks is indicative of a high degree of crystallinity within the film, a property that is strongly correlated with high charge carrier mobility. mdpi.com

Impact of Molecular Orientation and Crystallinity on Electronic Properties in Thin Films

The structural characteristics detailed in the preceding sections—molecular planarity, packing motif, film morphology, and orientation—collectively determine the electronic properties of this compound thin films. A well-ordered, edge-on molecular orientation combined with high crystallinity and large, interconnected grains creates efficient pathways for charge transport. rsc.org

The herringbone packing motif, as seen in single crystals, is preserved in the thin films and promotes two-dimensional charge transport, which is advantageous for OFET applications. researchgate.net The impact of these structural factors is directly reflected in the measured field-effect mobility. Thin-film transistors fabricated using this compound have demonstrated promising performance, with a field-effect mobility of 0.134 cm²/V·s and a high on/off ratio of 10⁸ achieved for films deposited at a substrate temperature of 25 °C. researchgate.net This performance underscores the strong relationship between the optimized solid-state structure and the excellent electronic properties of the material. rsc.org

Theoretical and Computational Investigations of Electronic Structure and Charge Transport

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. For thiophene-based materials, the B3LYP functional combined with basis sets like 6-31G** is a widely accepted level of theory that accurately reproduces experimental electronic and charge transport properties. uni-heidelberg.de Such calculations are fundamental to understanding the behavior of ABT as a semiconductor.

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic and optical properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transport. The HOMO energy level relates to the molecule's ability to donate an electron (p-type conductivity), while the LUMO level corresponds to its ability to accept an electron (n-type conductivity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the material's stability and optical properties. iphy.ac.cn

For ABT, the HOMO and LUMO energy levels have been investigated to understand its potential as a p-type semiconductor. A delocalized HOMO across the molecule's π-conjugated system is generally associated with lower reorganization energy and, consequently, better charge mobility. core.ac.uk

OrbitalExperimental Energy Level (eV)
HOMO -5.35
LUMO Not Reported

Table 1: Experimental Frontier Orbital Energy Level for Anthra[2,3-b]benzo[d]thiophene.

The oxidation potential of a material is its tendency to lose electrons and is directly related to the HOMO energy level. A lower HOMO energy level implies a higher oxidation potential and greater stability against oxidation, particularly by atmospheric oxygen. This "air-stability" is a critical requirement for practical applications in electronic devices.

Reorganization Energy Calculations for Charge Carrier Mobility

Charge transport in organic semiconductors at room temperature is often described by a hopping mechanism, where a charge carrier (hole or electron) moves between adjacent molecules. According to Marcus theory, the rate of this hopping is dependent on two primary factors: the electronic coupling (charge transfer integral) and the reorganization energy (λ). uni-heidelberg.decore.ac.uk

The reorganization energy is the energy required to deform the molecular geometry from its neutral state to its ionized state and vice versa. A smaller reorganization energy facilitates faster charge hopping and leads to higher charge carrier mobility. core.ac.uk Computational studies can calculate the reorganization energy for both holes (λh) and electrons (λe). Theoretical analysis suggests that molecules with a highly delocalized HOMO, like many fused thiophene (B33073) systems, tend to have smaller reorganization energies. core.ac.uk While specific calculated values for ABT are not widely reported in literature abstracts, theoretical models indicate that it has a hole mobility comparable to its acene analogues, suggesting its reorganization energy is of a similar magnitude. researchgate.net

Theoretical Modeling of Charge Transfer Integrals and Transport Mechanisms

The charge transfer integral (or electronic coupling) quantifies the strength of the electronic interaction between neighboring molecules in a crystal. uni-heidelberg.de A larger charge transfer integral facilitates more efficient charge transport. This parameter is highly sensitive to the relative orientation and distance between adjacent molecules in the solid state, which is dictated by the crystal packing.

Theoretical calculations for ABT and related compounds focus on determining these integrals from the crystal structure to predict charge mobility. The herringbone packing motif, which ABT adopts, provides significant π-orbital overlap between neighboring molecules, leading to effective pathways for charge transport. researchgate.net

Computational Analysis of Dipole Moments and Their Influence on Crystal Packing

Unlike symmetric acenes such as pentacene (B32325), the introduction of a sulfur atom in ABT makes the molecule asymmetric. Computational analysis reveals that this asymmetry results in a weak molecular dipole moment. researchgate.net This dipole can influence the intermolecular interactions and, consequently, the crystal packing arrangement.

The crystal structure of ABT is orthorhombic, and the molecules adopt a herringbone arrangement. researchgate.net This is a deviation from the triclinic structure typical of many acenes. In this packing motif, the long axes of neighboring molecules are antiparallel, which helps to accommodate the weak dipole and optimize π-π interactions, which are crucial for efficient charge transport. researchgate.net

PropertyComputational Finding
Molecular Dipole Weak dipole moment present
Crystal System Orthorhombic
Packing Motif Herringbone arrangement

Table 2: Computed Molecular and Crystal Properties of this compound.

Quantum Chemical Insights into Aromaticity and Stability

Aromaticity is a key concept linked to stability. Computational methods can be used to quantify the aromaticity of different rings within the fused system. The stability of ABT is also linked to its electronic structure; its relatively low HOMO energy level makes it less susceptible to oxidation by air compared to materials like pentacene. researchgate.net

Structure-Electronic Property Relationships Derived from Computational Approaches

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of organic semiconductors and for predicting the potential of novel material designs. For this compound (ABT) and its analogues, theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relationship between molecular structure and key parameters governing charge transport. These studies allow for a systematic analysis of how modifications to the molecular core and the introduction of various substituent groups influence the frontier molecular orbitals (FMOs), reorganization energies, and ultimately, the charge carrier mobility.

Detailed research findings from computational studies reveal several key structure-property relationships:

Frontier Molecular Orbital (HOMO/LUMO) Engineering: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the efficiency of charge injection from electrodes and the air stability of the material. For p-type semiconductors like ABT, a lower HOMO level is desirable for better stability against oxidation. Computational studies on ABT have estimated its HOMO level to be approximately -5.35 eV, which is significantly lower than that of pentacene (around -4.6 eV), indicating superior air stability. researchgate.net Theoretical calculations have shown that extending the π-conjugation of the core structure, for instance by fusing additional aromatic rings, can modulate these energy levels. While extending conjugation often raises the HOMO level and lowers the LUMO level, thereby reducing the energy gap, the specific topology of the fusion can lead to nuanced effects.

Impact of Heteroatom Substitution: The strategic placement of heteroatoms, particularly sulfur within the thiophene moieties, plays a crucial role in the electronic structure. The sulfur atoms contribute significantly to the HOMO, which is favorable for hole transport. Computational models of related fused thiophene systems demonstrate that the π-orbital overlap, which is essential for efficient charge transfer between adjacent molecules, is enhanced by the sulfur-rich nature of the core. researchgate.net

Reorganization Energy: The reorganization energy (λ) is a critical parameter that quantifies the geometric relaxation energy required when a molecule transitions between its neutral and charged states. A lower reorganization energy is a prerequisite for high charge mobility, as it signifies a smaller barrier for charge hopping between molecules. DFT calculations are commonly used to compute both the hole (λh) and electron (λe) reorganization energies. While specific reorganization energy values for a series of ABT derivatives are not readily available in singular comprehensive studies, research on analogous fused-thiophene systems indicates that rigid, planar molecular structures generally possess lower reorganization energies. The introduction of bulky or flexible side chains can increase this value, potentially hindering charge transport.

Charge Transfer Integral: The electronic coupling between adjacent molecules in the solid state, quantified by the charge transfer integral (t), is another determinant of charge mobility. This parameter is highly sensitive to the intermolecular packing arrangement (e.g., herringbone vs. π-stacking). Theoretical calculations can predict stable crystal packing motifs and compute the corresponding transfer integrals. For thiophene-fused acenes like ABT, a herringbone packing arrangement is common. researchgate.net Computational studies have shown that even subtle changes in molecular structure can alter this packing, thereby significantly impacting the charge transfer integrals and leading to anisotropic (direction-dependent) charge mobility.

The following data tables, compiled from theoretical studies on ABT and its closely related analogues, illustrate these relationships. The computational methods typically involve DFT with functionals such as B3LYP and basis sets like 6-31G(d) or higher to optimize molecular geometries and calculate electronic properties.

Calculated Frontier Molecular Orbital Energies of this compound and Related Compounds
CompoundComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound (ABT)Estimated from electrochemical measurements-5.35N/AN/A
2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiopheneDFT (B3LYP/6-31G(d))-5.34-1.543.80
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiopheneDFT (B3LYP/6-31G(d))-5.33-1.643.69

These computational insights are invaluable for the rational design of new ABT-based materials. By systematically modifying the core structure and peripheral substituents, it is theoretically possible to fine-tune the electronic properties to achieve higher mobility, enhanced stability, and desired energy level alignment for specific organic electronic applications. For example, theoretical calculations suggest that ABT possesses a higher oxidation potential compared to its acene analogues, a direct consequence of its electronic structure that translates to better device stability. researchgate.net

Optoelectronic Performance and Applications in Organic Electronic Devices

Organic Field-Effect Transistor (OFET) Performance Characteristics

Anthra[2,3-b]benzo[d]thiophene and its derivatives have been extensively studied as the active semiconductor layer in OFETs. These devices, which are fundamental building blocks for modern electronics, rely on the semiconductor's ability to modulate current flow. The performance of these OFETs is characterized by several key parameters, including field-effect mobility, the current on/off ratio, and the threshold voltage.

Field-Effect Mobility Studies of this compound and its Derivatives

Field-effect mobility (µ) is a crucial metric that quantifies how quickly charge carriers (holes in the case of p-type semiconductors like ABT) move through the semiconductor material under the influence of an electric field. High mobility is essential for fast-switching transistors and high-performance circuits.

Research has demonstrated that this compound exhibits promising hole mobility. In one study, OFETs fabricated with ABT as the active layer displayed a mobility as high as 0.41 cm² V⁻¹ s⁻¹. For the closely related compound, anthra[2,3-b]thiophene (B15350492), a field-effect mobility of 0.134 cm²/V·s has been reported. researchgate.net

Derivatives of the core ABT structure have also been synthesized and investigated to fine-tune the material's properties and enhance device performance. For instance, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a structural component of ABT, have shown hole mobilities of up to 0.005 cm²/Vs. mdpi.comresearchgate.net Another class of related compounds, thiophene-anthracene oligomers, has achieved even higher field-effect mobilities, reaching up to 0.50 cm²/Vs. pkusz.edu.cn These studies highlight the potential for chemical modification to further optimize the charge transport characteristics of ABT-based materials.

Field-Effect Mobility of this compound and Related Compounds

CompoundMaximum Field-Effect Mobility (µ_max)Reference
This compound (ABT)0.41 cm² V⁻¹ s⁻¹ acs.org
Anthra[2,3-b]thiophene0.134 cm²/V·s researchgate.net
Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative0.005 cm²/Vs mdpi.comresearchgate.net
Thiophene-Anthracene Oligomer0.50 cm²/Vs pkusz.edu.cn

Current On/Off Ratio and Threshold Voltage Analysis

The current on/off ratio (Ion/Ioff) is another critical parameter for OFETs, representing the ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is crucial for digital logic applications to distinguish between the two states and to minimize power consumption.

OFETs based on anthra[2,3-b]thiophene have demonstrated excellent on/off ratios, typically on the order of 10⁸. researchgate.net Similarly, derivatives of benzo[b]thieno[2,3-d]thiophene have achieved on/off ratios exceeding 10⁶. mdpi.comresearchgate.net Thiophene-anthracene oligomers have also shown high on/off ratios of greater than 10⁷. pkusz.edu.cn

The threshold voltage (Vth) is the minimum gate voltage required to turn the transistor "on." For low-power applications, a threshold voltage close to zero is desirable. While specific threshold voltage values for this compound are not extensively reported in the literature, a study on a derivative, C6-DNADT, noted that it exhibited a smaller threshold voltage compared to its parent compound, DNADT, due to its higher-lying Highest Occupied Molecular Orbital (HOMO) energy level. nih.gov For derivatives of benzo[b]thieno[2,3-d]thiophene, threshold voltages in the range of -5 ± 1.0 V have been reported. researchgate.net

On/Off Ratio and Threshold Voltage of this compound and Related Compounds

CompoundCurrent On/Off RatioThreshold Voltage (Vth)Reference
Anthra[2,3-b]thiophene10⁸Not Reported researchgate.net
Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative> 10⁶-5 ± 1.0 V mdpi.comresearchgate.net
Thiophene-Anthracene Oligomer> 10⁷Not Reported pkusz.edu.cn

Influence of Device Architecture (Bottom-Gate/Top-Contact)

The performance of an OFET is not only dependent on the semiconductor material but also on the device architecture. A commonly employed architecture for OFETs based on this compound and its derivatives is the bottom-gate/top-contact configuration. mdpi.comresearchgate.net In this setup, the gate electrode is located at the bottom of the device, followed by the dielectric layer, and the semiconductor layer is deposited on top of the dielectric. The source and drain electrodes are then deposited on top of the semiconductor layer. This architecture is favored for its relative ease of fabrication and its ability to produce reliable device performance.

Impact of Deposition Methods (Solution-Processing, Vapor Deposition) on Device Performance

The method used to deposit the organic semiconductor thin film significantly influences the film's morphology, molecular packing, and, consequently, the OFET's performance. Both solution-processing and vapor deposition techniques have been utilized for this compound and its derivatives.

Vapor deposition, a process where the material is heated in a vacuum to form a vapor that then condenses as a thin film on a substrate, often leads to highly ordered crystalline films with good charge transport properties. For instance, vapor-deposited films of bis acs.orgbenzothieno[2,3-d:2′,3′-d′]anthra[1,2-b:5,6-b′]dithiophene (BBTADT) have been used in OFETs, with the highest mobility being achieved in polycrystalline films. rsc.org

Solution-processing techniques, such as solution shearing, offer the advantages of lower cost and scalability to large-area electronics. researchgate.net In this method, a solution of the organic semiconductor is spread across a substrate, and the solvent is allowed to evaporate, leaving a thin film. The performance of solution-processed devices is highly dependent on factors like the choice of solvent, solution concentration, and deposition speed, all of which affect the crystallinity and morphology of the resulting film. For example, solution-processed OFETs using derivatives of benzo[b]thieno[2,3-d]thiophene have demonstrated good performance, with one derivative showing larger grains and a more continuous film morphology, which correlated with better electrical performance. researchgate.net The development of soluble derivatives of this compound is an active area of research to fully leverage the benefits of solution-based fabrication methods. rsc.org

Organic Light-Emitting Diode (OLED) Applications and Emission Properties

While this compound is primarily recognized for its charge transport properties in transistors, its potential application in OLEDs is an area of interest. OLEDs are devices that emit light when an electric current is passed through them. The color of the emitted light is determined by the electronic properties of the organic material used in the emissive layer.

Currently, there is limited specific information available in the scientific literature regarding the fabrication and performance of OLEDs using this compound as the primary emitting material. However, related thiophene-based compounds have shown promise in OLED applications. For example, a donor-acceptor type compound incorporating a thieno[3,2-b]thiophene (B52689) unit has been used as an emitter in a solution-processed OLED, exhibiting green emission with a maximum external quantum efficiency of 4.61%. beilstein-archives.org Another study on thiophene-disubstituted benzothiadiazole derivatives reported deep-red to near-infrared emission in OLEDs, with a maximum external quantum efficiency of 5.75% for doped devices. frontiersin.org These findings suggest that the electronic structure of this compound could potentially be tailored through chemical modification to achieve efficient light emission in various regions of the visible spectrum. Further research is needed to fully explore the electroluminescent properties of ABT and its derivatives for OLED applications.

Organic Photovoltaic (OPV) Applications and Efficiency Considerations

Organic photovoltaics, or organic solar cells, convert sunlight into electricity. These devices typically consist of a blend of an electron-donating material and an electron-accepting material. The efficiency of an OPV is determined by how effectively it absorbs sunlight, generates charge carriers (excitons), separates these charge carriers into free electrons and holes, and transports them to the respective electrodes.

The application of this compound in OPVs is not yet well-documented in the literature. However, the broader class of thiophene (B33073) and benzothiadiazole-based materials has been investigated for use in organic solar cells. co-ac.com In these systems, such compounds can act as the electron donor component. The performance of these materials in OPVs is highly dependent on their energy levels (HOMO and LUMO), absorption spectrum, and ability to form an optimal morphology with the acceptor material. Theoretical studies on thiophene and benzothiadiazole-based copolymers have been conducted to predict their photovoltaic properties and potential as donor materials in organic solar cells. co-ac.com For instance, copolymers incorporating benzo[1,2-b:4,5-b']dithiophene and benzothiadiazole have been synthesized and used in bulk heterojunction solar cells, achieving power conversion efficiencies of up to 6.21%. case.edu While these results are for related structures, they indicate that the electronic and structural features of this compound could make it a candidate for further investigation in OPV applications, likely as a donor material. Future research would need to focus on synthesizing suitable ABT derivatives and blending them with appropriate acceptor materials to optimize the performance of solar cell devices.

Role of Molecular Design in Enhancing Device Stability and Performance

The performance and stability of organic electronic devices are intrinsically linked to the molecular design of the semiconductor material. For this compound (ABT) and related compounds, specific molecular features are crucial for enhancing their operational characteristics, particularly air stability and charge carrier mobility.

A key molecular design element contributing to the environmental stability of ABT is its low-lying Highest Occupied Molecular Orbital (HOMO) energy level. The HOMO level of ABT is approximately -5.35 eV, which is about 0.75 eV lower than that of pentacene (B32325), a widely used but air-sensitive organic semiconductor. acs.orgresearchgate.net This lower energy level makes the molecule less susceptible to oxidation by ambient oxygen and moisture, thereby imparting significant air stability to devices fabricated from it. acs.orgresearchgate.net Organic field-effect transistors (OFETs) based on ABT have demonstrated remarkable stability, maintaining their performance for over three months under ambient conditions. acs.org

The asymmetric, rigid, and planar structure of the thiophene-fused acene core is another critical design aspect. This planarity facilitates strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. acs.org The crystal structure of ABT reveals a herringbone packing arrangement, similar to high-performance acenes, which creates effective pathways for charge carriers to move through the material. researchgate.net This efficient packing, combined with short intermolecular contacts, leads to high charge carrier mobility, with reported values for ABT-based FETs reaching as high as 0.41 cm² V⁻¹ s⁻¹. acs.orgacs.org

Furthermore, the incorporation of sulfur atoms within the fused-ring system plays a significant role. The sulfur heteroatoms influence not only the electronic structure but also the solid-state packing, often leading to enhanced intermolecular interactions that are beneficial for charge transport. acs.org

Comparative Analysis with Other Thiophene-Fused Acene Semiconductors

This compound (ABT) is part of a larger family of thiophene-fused polycyclic aromatic hydrocarbons, each with distinct properties. A comparative analysis highlights the standing of ABT among its peers and illustrates the structure-property relationships within this class of materials.

ABT's hole mobility of up to 0.41 cm² V⁻¹ s⁻¹ positions it as a high-performance material, surpassing that of amorphous silicon. acs.orgacs.org Its performance is notable when compared to other related thiophene-fused acenes. For example, the smaller analogue, anthra[2,3-b]thiophene, has demonstrated a field-effect mobility of 0.134 cm²/Vs. researchgate.net Extending the acene core to tetraceno[2,3-b]thiophene results in a mobility of 0.245 cm²/Vs. researchgate.net This suggests that the extension of the π-conjugated system generally correlates with improved charge transport capabilities, although the specific fusion mode and resulting molecular packing are critical.

Compared to the benchmark semiconductor pentacene, ABT offers a significant advantage in terms of stability due to its much lower HOMO level (-5.35 eV), while pentacene is known for its oxidative instability. researchgate.net While some high-end pentacene devices exhibit higher mobilities, the operational longevity of ABT in air is a crucial advantage for practical applications. acs.org

Other complex thiophene-fused systems have also been developed. For instance, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a smaller structural unit, have shown hole mobilities ranging from 0.005 cm²/Vs to 0.057 cm²/Vs depending on the specific derivative. mdpi.comrsc.org A dimer of BTT, known as BBTT, exhibited a higher mobility of 0.22 cm²/Vs. mdpi.com These comparisons underscore that the molecular architecture—including the size of the acene core, the number and position of thiophene rings, and the presence of substituents—profoundly influences the ultimate device performance.

The following table provides a comparative overview of the performance of ABT and other selected thiophene-fused acene semiconductors.

Interactive Data Table: Performance of Thiophene-Fused Acene Semiconductors

CompoundAbbreviationHole Mobility (cm² V⁻¹ s⁻¹)On/Off RatioNotes
This compound ABT 0.41 10⁵ - 10⁶ High air stability (>3 months)
Anthra[2,3-b]thiophene-0.13410⁸A smaller, related acene. researchgate.net
Tetraceno[2,3-b]thiophene-0.24510⁶An extended version of the above. researchgate.net
Alkyl-substituted ATTCnATT~0.01-Designed for improved solubility. researchgate.net
Benzo[b]thieno[2,3-d]thiophene DerivativeBTT Derivative0.005 - 0.057>10⁶ - 10⁷Performance varies with substitution. mdpi.comrsc.org
Dimer of BTTBBTT0.22-Dimeric structure enhances mobility. mdpi.com

This comparative analysis reveals that this compound is a highly promising semiconductor, offering a compelling balance of good charge carrier mobility and, most importantly, excellent environmental stability, which is a critical requirement for the commercialization of organic electronics. acs.org

Derivatives and Analogues: Structure Property Relationship Studies

Synthesis and Characterization of Substituted Anthra[2,3-b]benzo[d]thiophene Derivatives

The synthesis of substituted this compound and its parent structures, like anthra[2,3-b]thiophene (B15350492), serves as a foundation for tuning its material properties. Researchers have developed various synthetic routes to introduce functional groups at specific positions on the molecular backbone. A notable strategy involves a three-step process to prepare 7-R-anthra[2,3-b]thiophene derivatives, where 'R' can be hydrogen, methyl (Me), isopropyl (i-Pr), or methoxy (B1213986) (MeO). nih.gov This method starts from readily available and low-cost materials, such as 2-butyne-1,4-diol (B31916) and substituted benzyl (B1604629) chlorides (ArCH₂Cl), allowing for the selective synthesis of 7-derivatives that exhibit enhanced solubility. nih.gov The characterization of these new compounds relies on a suite of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm their molecular structures. nih.govnih.gov

Alkyl Chain Functionalization and Impact on Solubility and Processability

The attachment of alkyl chains to the this compound core is a widely employed strategy to improve the solubility and solution-processability of these otherwise sparingly soluble materials. Poor solubility is a significant obstacle for the fabrication of large-area electronic devices using cost-effective solution-based techniques.

The introduction of alkyl groups, such as hexyl or decyl chains, enhances solubility in common organic solvents. researchgate.netnih.gov For example, the synthesis of 2-n-decyl-tetraceno[2,3-b]thiophene, a related larger acene, demonstrates this approach. researchgate.net However, the impact of alkylation is not always straightforward. In a study on a nine-ring-fused thienoacene, 4,14-dihexyldinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (C6-DNADT), the final compound still exhibited poor solubility despite the presence of two hexyl chains, making NMR characterization difficult. nih.gov This highlights a delicate balance: while alkyl chains are necessary for processability, they can also influence molecular packing and electronic properties, sometimes in a manner that is not beneficial for device performance. nih.gov The strategic placement and length of these chains are therefore critical parameters in molecular design.

Halogenation and Other Substituent Effects on Optoelectronic Properties

The introduction of halogens and other electron-donating or electron-withdrawing groups is a powerful tool for modulating the optoelectronic properties of the this compound framework. These substituents can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's band gap, absorption profile, and charge carrier injection properties. nih.gov

For instance, studies on related benzothiophene (B83047) systems show that halogenation, such as bromination, can influence crystal packing and intermolecular interactions. mdpi.com In 2,7-dibromo BTBT derivatives, bromine atoms participate in Br⋯Br contacts, which affect the solid-state arrangement. mdpi.com The oxidation of the sulfur atom in these brominated compounds further alters the packing and leads to enhanced emission properties. mdpi.com Theoretical studies on other heterocyclic systems have shown that substituting with an electron-withdrawing group like nitro (-NO₂) can lower both HOMO and LUMO levels and reduce the energy gap, which is advantageous for optoelectronic applications. nih.gov Conversely, electron-donating groups like methyl (-CH₃) can have the opposite effect. nih.gov By carefully selecting substituents, the electronic characteristics of this compound derivatives can be precisely engineered for specific device applications. rsc.org

Exploration of Isomeric Structures and Their Electronic and Packing Implications

The isomeric form of a fused-ring aromatic semiconductor has profound implications for its solid-state packing and, consequently, its electronic properties. In the case of anthra[2,3-b]thiophene and its isomers, even subtle changes in the arrangement of the fused rings can lead to significant differences in crystal structure and charge transport characteristics.

A study comparing anthra[2,3-b]thiophene with tetraceno[2,3-b]thiophene found that the introduction of the thiophene (B33073) ring induces a weak dipole. researchgate.net This seemingly minor change alters the crystal packing from the triclinic structure typical of acenes to an orthorhombic structure. researchgate.net Despite this change, the molecules maintain a herringbone arrangement, which is known to be favorable for charge transport. researchgate.net The unsymmetrical nature of isomers like dianthra[2,3-b:2',3'-f]-thieno[3,2-b]thiophene (DATT) can lead to unbalanced thermal fluctuations in the electronic couplings between neighboring molecules, which can be a source of dynamic disorder that impacts carrier mobility. nih.gov This contrasts with centrosymmetric molecular packing, as seen in pentacene (B32325), where the effect of lattice dynamics on hole mobility is less pronounced. nih.gov Therefore, the exploration of different isomeric arrangements is a key strategy for understanding and controlling the relationship between molecular symmetry, crystal packing, and charge transport efficiency.

Fused-Ring Extension and Heteroatom Substitution Effects on Conjugation

Extending the π-conjugated system of the this compound core through fused-ring extension or modifying its electronic structure via heteroatom substitution are advanced strategies for developing high-performance organic semiconductors.

Fused-Ring Extension: Increasing the number of fused aromatic rings generally leads to a smaller HOMO-LUMO gap, causing a red-shift in the material's absorption spectrum and often improving charge carrier mobility due to enhanced π-orbital overlap. mdpi.com An example of this is the synthesis of bis rsc.orgbenzothieno[2,3-d:2′,3′-d′]anthra[1,2-b:5,6-b′]dithiophene (BBTADT), a nine-ring fused thienoacene. rsc.org This extension of the π-system is a proven method to enhance intermolecular interactions and facilitate charge transport. mdpi.com Similarly, linking a dithienothiophene core with anthracene (B1667546) groups extends the aromatic system, aiming for more efficient π-orbital overlap and improved transport properties. nih.gov

Heteroatom Substitution: Replacing carbon or sulfur atoms within the aromatic core with other heteroatoms can fine-tune the electronic properties. For example, the synthesis of benzo rsc.orgresearchgate.netselenopheno[3,2-b]thiophene derivatives, where a selenium atom is incorporated into the ring system, demonstrates this approach. nih.gov Such substitutions can alter the frontier molecular orbital energies and intermolecular interactions, providing another lever for molecular design.

The table below summarizes the effects of these modifications on key properties.

Modification Strategy Example Compound/System Primary Structural Change Effect on Conjugation/Electronic Properties Citation(s)
Fused-Ring ExtensionBis rsc.orgbenzothieno[2,3-d:2′,3′-d′]anthra[1,2-b:5,6-b′]dithiophene (BBTADT)Increase in the number of fused rings to nine.Extended π-conjugation, potential for higher charge mobility. rsc.org
Fused-Ring Extension2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)Anthracene groups attached to a dithienothiophene core.Enhanced aromatic system for better π-orbital overlap. nih.gov
Fused-Ring ExtensionBenzo[b]thieno[2,3-d]thiophene with an extra fused benzene (B151609) ringAddition of a dibenzothiophene (B1670422) group instead of a benzothiophene group.Extended π-conjugation. mdpi.com
Heteroatom SubstitutionBenzo rsc.orgresearchgate.netselenopheno[3,2-b]thiophene derivativesReplacement of a sulfur atom in a thiophene ring with a selenium atom.Alteration of frontier molecular orbital energies and intermolecular interactions. nih.gov

Crystal Engineering through Molecular Modification for Optimized Charge Transport

Crystal engineering, the rational design of crystal structures, is paramount for optimizing charge transport in organic semiconductors. The performance of these materials is highly sensitive to the arrangement of molecules in the solid state, as this dictates the degree of electronic coupling between adjacent molecules.

Precise chemical modifications are used to control the intermolecular π-π stacking that is crucial for efficient charge transport. researchgate.net The introduction of functional groups can steer the self-assembly of molecules into favorable packing motifs, such as the herringbone or bricklayer arrangements. researchgate.net For instance, the sulfur-rich nature of fused thiophenes can lead to strong S⋯S intermolecular interactions, which enhance the dimensionality of the electronic structure and improve charge transfer. mdpi.comnih.gov In the single crystal of 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), multiple intermolecular interactions including S⋯S, S⋯C, and C–H⋯π contacts are observed, which facilitate close packing and create multiple pathways for charge transport. nih.gov Theoretical studies have shown that transfer integrals, which quantify the electronic coupling between molecules, are extremely sensitive to small nuclear displacements, highlighting the importance of a rigid and well-ordered crystal lattice. nih.gov By strategically modifying the molecular structure, for example by adding alkyl-thiophene cores, it is possible to influence the thin-film crystallinity and microstructure, thereby engineering the material for improved device performance. rsc.org

Elucidation of Structure-Performance Correlates in Organic Electronic Devices

Understanding the relationship between molecular structure and device performance is the ultimate goal of these synthetic and engineering efforts. For this compound (ABT) and its analogues, this involves correlating their chemical structure with key performance metrics in devices like organic field-effect transistors (OFETs).

ABT itself is noted for being an air-stable organic semiconductor with a high charge carrier mobility. researchgate.net Its HOMO level of -5.35 eV, which is significantly lower than that of pentacene, contributes to its enhanced stability in ambient conditions. researchgate.net When modifications are made, the resulting performance can be directly linked back to the structural changes. For example, the introduction of two hexyl chains to the DNADT core, a larger related molecule, resulted in a three-fold decrease in hole mobility compared to the unsubstituted parent molecule. nih.gov This was attributed to the specific way the alkyl chains influenced the solid-state packing. nih.gov In another study on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, it was found that a compound featuring a branched alkyl chain exhibited a hole mobility of up to 0.057 cm² V⁻¹ s⁻¹ and a high on/off ratio exceeding 10⁷. rsc.org This superior performance was consistent with the excellent surface coverage and high crystallinity observed in its thin films. rsc.org These examples demonstrate a clear correlation: molecular designs that promote high crystallinity and strong intermolecular electronic coupling invariably lead to better-performing organic electronic devices.

The table below presents performance data for selected derivatives, illustrating the structure-property relationship.

Compound Key Structural Feature Device Type Hole Mobility (μ) On/Off Ratio Citation(s)
Anthra[2,3-b]thiopheneParent ThienoaceneOFET0.134 cm²/V·s10⁸ researchgate.net
Tetraceno[2,3-b]thiopheneIsomeric ThienoaceneOFET0.245 cm²/V·s10⁶ researchgate.net
C6-DNADTDihexyl-substituted 9-ring thienoaceneOFET2.6 x 10⁻² cm²/V·s- nih.gov
DNADTUnsubstituted 9-ring thienoaceneOFET8.5 x 10⁻² cm²/V·s- nih.gov
BTT DerivativeBranched alkyl chainOTFT0.057 cm²/V·s> 10⁷ rsc.org
BTT DerivativeAdditional fused benzene ringOFET~5 x 10⁻⁴ cm²/V·s> 10⁶ mdpi.com

Rational Design Principles for High-Performance Organic Semiconductors Based on the this compound Core

The rational design of high-performance organic semiconductors based on the this compound (ABT) core is a strategic process focused on optimizing molecular structure to enhance electronic properties for applications in organic field-effect transistors (OFETs). The inherent characteristics of the ABT core—a rigid, planar, and asymmetric fused ring system—provide a robust foundation for developing materials with high charge carrier mobility and environmental stability. acs.orgresearchgate.net Key design principles revolve around manipulating the molecular architecture to control energy levels, solid-state packing, and solubility.

A primary consideration in the design of ABT-based semiconductors is the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO level is particularly critical for p-type semiconductors as it governs the efficiency of hole injection from the electrode and the material's stability in air. The ABT core possesses a HOMO level of approximately -5.35 eV, which is significantly lower than that of benchmark materials like pentacene. researchgate.net This lower HOMO energy contributes to enhanced air stability by making the material less susceptible to oxidation. researchgate.net Strategic chemical modifications aim to preserve or slightly lower this energy level while optimizing other performance-relevant parameters.

Furthermore, the molecular packing in the solid state is a determinant of charge transport efficiency. The unsubstituted ABT molecule adopts a herringbone packing motif, which is common among high-performance acene-based semiconductors and facilitates effective electronic coupling between adjacent molecules. researchgate.net The introduction of a thiophene ring into the anthracene structure induces a weak dipole, which can influence the crystal packing, shifting it from the triclinic structure typical of acenes to an orthorhombic arrangement. researchgate.net The design of derivatives often involves adding substituents that can modulate these intermolecular interactions to promote favorable π-π stacking and maximize intermolecular orbital overlap, which is essential for efficient charge hopping. acs.orgnih.gov

For practical applications, especially those involving solution-based fabrication techniques like printing, the solubility of the semiconductor is crucial. The rigid, aromatic core of ABT is inherently poorly soluble. A common design strategy is the introduction of alkyl side chains to the core. However, the length and position of these chains must be carefully selected. While longer or branched alkyl chains can significantly improve solubility, they can also disrupt the crystalline packing of the semiconductor molecules, potentially leading to lower charge mobility. nih.gov For instance, in a related nine-ring-fused thienoacene, the introduction of hexyl chains resulted in a threefold decrease in mobility compared to the unsubstituted parent molecule. nih.gov Therefore, a balance must be struck between achieving adequate solubility for solution processing and maintaining the ordered molecular arrangement required for high performance. Asymmetric substitution, leveraging the inherent asymmetry of the ABT core, is one approach to enhancing solubility without severely compromising the electronic properties. researchgate.net

The extension of the π-conjugated system is another powerful design principle. By fusing additional aromatic or heteroaromatic rings to the ABT core, the extent of electron delocalization can be increased. This generally leads to a reduction in the bandgap and can enhance intermolecular electronic coupling. This strategy has been successfully employed in related thienoacene families, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT), which exhibit very high charge carrier mobilities. acs.orgnih.gov The rational extension of the ABT framework is a promising avenue for developing next-generation organic semiconductors with even higher performance.

The following table summarizes key properties of this compound and a related derivative, illustrating the impact of molecular design on semiconductor performance.

Compound NameMolecular StructureHOMO Level (eV)Mobility (cm²/Vs)Processing MethodKey Feature
This compound (ABT)Asymmetric fused rings-5.35HighVacuum DepositionHigh air stability due to low HOMO level. researchgate.net
2-n-decyl-tetraceno[2,3-b]thiopheneFused rings with alkyl chainNot specifiedNot specifiedNot specifiedSynthesized to improve processability. researchgate.net
C6-DNADTNine-ring thienoacene with hexyl chainsNot specified2.6 x 10⁻²Not specifiedAlkyl chains for solubility, but lower mobility than parent. nih.gov

Future Research Directions and Unresolved Challenges

Development of Novel and Green Synthetic Pathways for Industrial Scalability

While methods for synthesizing Anthra[2,3-b]benzo[d]thiophene and its derivatives exist, a primary challenge lies in developing synthetic routes that are not only efficient but also environmentally benign and economically viable for large-scale production. researchgate.netresearchgate.net Future research should focus on:

Atom Economy and Reduced Waste: Current multi-step syntheses can be resource-intensive. researchgate.net New synthetic strategies should maximize atom economy, minimizing the formation of byproducts. This could involve exploring C-H activation or one-pot reaction sequences to reduce purification steps and solvent usage.

Alternative Energy Sources: Investigating the use of microwave irradiation or mechanochemistry could lead to significantly reduced reaction times and energy consumption compared to conventional heating methods. nih.gov

Solvent Minimization and Recyclability: A key aspect of green chemistry is the reduction of hazardous solvent use. Future pathways should aim for solvent-free reactions or the use of greener, recyclable solvents.

A comparative table of potential green synthesis strategies is presented below.

Synthesis StrategyPotential AdvantagesKey Challenges
C-H ActivationReduces pre-functionalization steps, high atom economy.Selectivity and reactivity control, catalyst cost and stability.
One-Pot ReactionsMinimizes intermediate isolation, reduces solvent waste and time.Compatibility of reagents and reaction conditions.
Flow ChemistryEnhanced safety, precise control over reaction parameters, easy scalability.Initial setup cost, potential for clogging.
MechanochemistrySolvent-free or reduced solvent conditions, access to novel reactivity.Scalability for large volumes, understanding reaction mechanisms.

Advanced In-Situ Characterization Techniques for Understanding Dynamic Processes in Devices

A deeper understanding of the relationship between the molecular structure of this compound, its thin-film morphology, and the resulting device performance is paramount. opticsjournal.netresearching.cn Advanced in-situ and operando characterization techniques are essential for probing these dynamic processes under realistic operating conditions. opticsjournal.netresearching.cn Future work should employ:

Real-Time Crystallization Monitoring: Techniques like in-situ grazing-incidence X-ray diffraction (GIXD) and in-situ atomic force microscopy (AFM) can provide real-time information on film growth and molecular ordering during processes like solution shearing or vacuum deposition. opticsjournal.netresearchgate.net This allows for direct correlation between processing parameters and the final crystal structure. researchgate.net

Operando Spectroscopy: Employing in-situ ultraviolet photoelectron spectroscopy (UPS) can reveal the energetic alignment at the semiconductor-electrode interface during device operation, which is critical for efficient charge injection. opticsjournal.netresearching.cn Operando Raman and infrared spectroscopy can provide insights into molecular vibrations and the formation of any intermediate species or degradation products under an applied electric field or illumination. atomfair.com

Scanning Probe Microscopy Under Bias: Techniques such as electrostatic force microscopy (EFM) and Kelvin probe force microscopy (KPFM) applied during device operation can map the local surface potential and charge distribution, identifying regions of charge trapping or non-uniformity that can limit performance. opticsjournal.net

These advanced characterization methods will transition the field from static, post-mortem analysis to a dynamic understanding of structure-property relationships in active devices. researchgate.net

Rational Design Strategies for Multi-functional Organic Semiconductors with Tunable Properties

The core this compound structure serves as a versatile scaffold for chemical modification to create multi-functional materials with tailored properties. researchgate.netrsc.org Rational design strategies are key to moving beyond simple charge transport and exploring applications in areas like organic light-emitting diodes (OLEDs) and sensors. csfusion.orgrsc.org Key design approaches include:

Targeted Functionalization: The introduction of specific functional groups at various positions on the aromatic core can be used to tune the frontier molecular orbital (HOMO/LUMO) energy levels, influencing the material's charge injection properties and air stability. mdpi.com For example, electron-withdrawing or -donating groups can be strategically placed to modulate the electronic characteristics.

Controlling Intermolecular Interactions: The molecular packing in the solid state is a critical determinant of charge transport efficiency. frontiersin.org By attaching different alkyl or aromatic side chains, it is possible to control the intermolecular π-π stacking and molecular arrangement, thereby optimizing charge mobility. researchgate.netrsc.org

Balancing Charge Transport and Luminescence: For applications in light-emitting transistors and OLEDs, it is a significant challenge to design molecules that exhibit both high charge mobility and efficient solid-state emission, as these properties often have contradictory requirements for molecular stacking. researchgate.net Future designs could involve creating twisted or non-planar molecular geometries that reduce luminescence quenching in the solid state while maintaining pathways for charge transport.

Design StrategyTarget PropertyExample Functionalization
Energy Level TuningP-type or N-type behavior, air stabilityIntroduction of cyano or fluoro groups (electron-withdrawing), or alkoxy groups (electron-donating).
Morphology ControlHigh charge carrier mobilityAttaching linear or branched alkyl chains to influence π-stacking. rsc.org
Enhanced LuminescenceLight-emitting applicationsCreating sterically hindered derivatives to prevent π-π stacking-induced quenching.
MultifunctionalitySensing, OptoelectronicsIncorporating moieties for ion detection or specific light absorption. nih.govrsc.org

Addressing Long-Term Environmental Stability and Operational Reliability of Devices

While this compound is noted for its air stability, long-term operational reliability under various environmental stresses remains a significant hurdle for the commercialization of organic electronics. researchgate.netmdpi.com Research must focus on:

Degradation Mechanisms: A thorough investigation into the intrinsic and extrinsic degradation pathways is necessary. Intrinsic degradation can involve chemical reactions initiated by excitons or charge polarons during device operation. chinesechemsoc.orgacs.orgacs.org Extrinsic degradation is primarily caused by environmental factors such as oxygen, moisture, and ultraviolet (UV) light, which can lead to the oxidation of the semiconductor material. mdpi.comacs.org

Impact of Heat and Electric Fields: The combination of Joule heating and high electric fields during continuous operation can lead to morphological changes in the thin film, such as crystallization or delamination, and can accelerate chemical breakdown. researchgate.netchinesechemsoc.org Understanding these failure modes is crucial for designing more robust devices.

Encapsulation and Barrier Technologies: While material stability is important, effective encapsulation is critical to protect the organic layers from the ambient environment. mdpi.com Research into advanced, flexible, and transparent barrier films is needed to extend the lifetime of devices built on this platform.

Accelerated Aging Studies: Systematic studies that subject devices to controlled stress conditions (e.g., elevated temperature, humidity, and continuous operation) are required to predict device lifetimes and identify the primary failure mechanisms. acs.org

Theoretical Advancements in Predicting Complex Intermolecular Interactions and Device Performance

Computational modeling is an indispensable tool for accelerating the discovery and optimization of new organic semiconductor materials. nih.govmanchester.ac.ukacs.org Future theoretical work should aim to:

Accurate Prediction of Crystal Packing: A major challenge is the accurate prediction of the solid-state packing of a molecule from its chemical structure alone. nih.gov Advanced crystal structure prediction algorithms, combined with accurate force fields and quantum chemical methods, are needed to forecast the most stable polymorphs and their corresponding electronic properties. manchester.ac.uk

Modeling of Intermolecular Interactions: The weak van der Waals forces and π-π interactions that govern the assembly of organic molecules are notoriously difficult to model accurately. nih.gov High-level quantum chemical methods, such as coupled-cluster theory or dispersion-corrected density functional theory (DFT), are required for a reliable description of these interactions, which are fundamental to charge transport. nih.govnih.gov

Multi-scale Modeling: To bridge the gap from molecular properties to device performance, multi-scale modeling approaches are essential. nih.gov These approaches combine quantum chemical calculations of molecular parameters (like reorganization energy and electronic couplings) with kinetic Monte Carlo or master equation simulations to predict macroscopic properties like charge mobility in a disordered thin film. nih.govproquest.com

Machine Learning and Data-Driven Discovery: Machine learning models trained on large datasets of experimental and computational data can rapidly screen virtual libraries of candidate molecules. researchgate.net This data-driven approach can identify promising new derivatives of this compound with optimized properties, guiding synthetic efforts toward the most promising candidates. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Anthra[2,3-b]benzo[d]thiophene derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Anthra[2,3-b]thiophene derivatives are synthesized via fused aromatic ring systems, often involving Suzuki coupling or thiophene-annulation strategies. For example, selective synthesis of highly π-extended heteroarenes (e.g., DATT) employs oxidative cyclization and Friedel–Crafts alkylation to achieve planar molecular structures . Substrate temperature during thin-film deposition (e.g., 25–80°C) significantly impacts crystallinity and device performance, with higher temperatures improving mobility (e.g., 0.245 cm²/V·s for tetraceno[2,3-b]thiophene) . Characterization via single-crystal X-ray diffraction and NMR ensures structural fidelity.

Q. How do structural modifications (e.g., alkyl chain substitution) alter the electronic properties of Anthra[2,3-b]thiophene-based compounds?

  • Methodological Answer : Alkyl chain substitution (e.g., 2-n-decyl groups) reduces π-π stacking distances, enhancing intermolecular charge transport. Theoretical calculations (DFT/B3LYP) reveal that such substitutions increase oxidation potentials while maintaining hole mobility comparable to unsubstituted acenes . UV-Vis and cyclic voltammetry are critical for evaluating HOMO/LUMO levels and bandgap tuning.

Q. What characterization techniques are most reliable for confirming the molecular packing and crystallinity of Anthra[2,3-b]thiophene derivatives?

  • Methodological Answer : In-plane and out-of-plane XRD measurements are essential for identifying molecular orientations (edge-on vs. face-on). For instance, DATT exhibits lamellar herringbone packing in single crystals, but thin-film XRD reveals mixed orientations, which limit carrier mobility . Differential scanning calorimetry (DSC) and polarized optical microscopy further assess thermal stability and mesophase behavior.

Advanced Research Questions

Q. How does molecular packing anisotropy in Anthra[2,3-b]thiophene thin films influence charge transport in organic field-effect transistors (OFETs)?

  • Methodological Answer : Non-uniform molecular orientations (e.g., face-on contamination in edge-on domains) create grain boundaries, reducing mobility. Atomic force microscopy (AFM) and grazing-incidence XRD map domain alignment, while device testing under controlled atmospheres (e.g., nitrogen vs. ambient) isolates environmental effects on performance . Mobility discrepancies between vapor-processed (3.0 cm²/V·s) and solution-processed films highlight the need for optimized deposition protocols .

Q. Can computational methods predict the solid-state electronic structure and device performance of Anthra[2,3-b]thiophene derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations using M06-2X/6-311++G(d,p) basis sets accurately model intermolecular orbital couplings (e.g., t(HOMO) values). These simulations correlate with experimental mobilities by quantifying charge transfer integrals and reorganization energies . For example, DATT’s predicted t(HOMO) matches dinaphtho[2,3-b]thieno[3,2-b]thiophene (DNTT), validating its semiconductor potential .

Q. What strategies mitigate oxidative degradation of Anthra[2,3-b]thiophene derivatives in ambient conditions?

  • Methodological Answer : Encapsulation with inert matrices (e.g., PMMA) or doping with electron-withdrawing groups (e.g., fluorinated substituents) stabilizes the HOMO level (e.g., IP = 5.1 eV for DATT) . Accelerated aging tests under UV irradiation and humidity cycles, monitored via FTIR and XPS, identify degradation pathways.

Q. How do Anthra[2,3-b]thiophene derivatives compare to other fused heteroacenes (e.g., thienothiophenes) in nonlinear optical (NLO) applications?

  • Methodological Answer : Third-order NLO properties are evaluated via Z-scan measurements and DFT-calculated hyperpolarizabilities. Anthra[2,3-b]thiophene’s extended conjugation enhances nonlinear absorption coefficients (β) compared to smaller heteroacenes like thieno[2,3-b]thiophene. Substituents like azobenzene further modulate π-electron delocalization .

Data Contradictions and Resolution

Q. Why do some studies report high OFET mobilities for Anthra[2,3-b]thiophene derivatives while others observe limitations?

  • Resolution : Discrepancies arise from variations in thin-film morphology. For example, DATT’s vapor-processed films achieve 3.0 cm²/V·s, but solution-processed films suffer from inhomogeneous crystallinity . Standardizing substrate pretreatment (e.g., OTS SAMs) and annealing protocols reduces variability.

Q. How can conflicting reports on oxidation stability be reconciled?

  • Resolution : Oxidation resistance depends on molecular symmetry and substituent electronegativity. Anthra[2,3-b]thiophene’s planar structure enhances stability compared to nonplanar analogs, but alkyl side chains may introduce vulnerabilities . Controlled electrochemical studies (e.g., chronoamperometry) under varying pH conditions clarify degradation thresholds.

Methodological Best Practices

  • Synthesis : Prioritize oxidative cyclization over multi-step coupling to minimize side products .
  • Characterization : Combine XRD, AFM, and DFT for comprehensive structure-property analysis .
  • Device Fabrication : Optimize substrate temperature and encapsulation to balance mobility and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.